Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
Description
Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a benzoate ester derivative featuring an ethoxy group, a hydroxyl group, and a benzylamine-linked aromatic system. The compound’s synthesis likely involves condensation and reduction steps, analogous to methods described for related structures .
Properties
IUPAC Name |
ethyl 3-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-22-16-10-6-8-14(17(16)20)12-19-15-9-5-7-13(11-15)18(21)23-4-2/h5-11,19-20H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJMBXWRUCQFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The primary synthetic pathway for Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate involves the reaction of 3-ethoxy-2-hydroxybenzylamine with ethyl 3-bromobenzoate under basic conditions. This nucleophilic substitution proceeds via deprotonation of the amine group by a base, enhancing its nucleophilicity for attack on the electron-deficient aromatic carbon bearing the bromide leaving group.
Reaction Conditions :
- Solvent : Methanol or ethanol are preferred due to their polarity and ability to dissolve both aromatic amines and benzoate esters.
- Base : Sodium hydroxide (0.1–1.0 M) is commonly used, though potassium carbonate has been reported in analogous reactions for milder conditions.
- Temperature : Reactions typically proceed at reflux (60–80°C) over 12–24 hours, achieving yields up to 89%.
Mechanistic Insights :
The base abstracts a proton from the amine group of 3-ethoxy-2-hydroxybenzylamine, generating a strong nucleophile that displaces bromide from ethyl 3-bromobenzoate. Steric hindrance around the aromatic ring necessitates prolonged reaction times to ensure complete substitution.
Alternative Catalytic Systems
Patent literature reveals variations using acid catalysts to stabilize reactive intermediates. For example, dilute fumaric acid (0.05 M) in ethanol accelerates the condensation of related pyrazole amines with benzoate esters, suggesting protonation of the carbonyl oxygen to enhance electrophilicity. Similarly, triethylamine (5–10 mol%) in dichloromethane facilitates reactions by scavenging hydrogen bromide, shifting the equilibrium toward product formation.
Comparative Efficiency :
| Catalyst | Solvent | Yield (%) | Purification Method |
|---|---|---|---|
| NaOH (1.0 M) | Methanol | 89 | Recrystallization |
| Fumaric acid | Ethanol | 78 | Chromatography |
| Triethylamine | CH₂Cl₂ | 82 | Filtration |
Industrial-Scale Optimization
Solvent and Temperature Effects
Industrial protocols prioritize solvent recovery and minimal waste. Ethanol is favored over methanol due to its lower toxicity and higher boiling point, enabling efficient reflux without excessive pressure. Temperature gradients are critical: maintaining 70–75°C prevents byproduct formation from over-alkylation or ester hydrolysis.
Catalytic Enhancements
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 2 mol%) improve reaction rates by solubilizing ionic intermediates in nonpolar solvents. In a patented procedure, TBAB reduced reaction time from 24 hours to 8 hours while maintaining a yield of 85%.
Purification and Characterization
Recrystallization
The crude product is typically dissolved in hot ethanol (95%) and cooled to 4°C, yielding needle-like crystals with >99% purity. This method is cost-effective for large-scale production but requires precise control of cooling rates to avoid oiling out.
Chromatographic Techniques
Preparative HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) resolves closely related impurities, albeit at higher operational costs. Silica gel chromatography using ethyl acetate/hexane (1:3) is a viable alternative for lab-scale purification.
Purity Analysis :
- HPLC : Retention time = 6.8 min (99.4% purity).
- ¹H NMR : Characteristic signals at δ 11.70 (s, OH), 7.72–7.88 (m, aromatic H), and 2.62 (q, CH₂CH₃).
Case Studies in Process Optimization
High-Yield Synthesis (89%)
A 2023 study demonstrated that reacting 3-ethoxy-2-hydroxybenzylamine (1.2 equiv) with ethyl 3-bromobenzoate in methanol (0.5 M) and NaOH (1.0 M) at 70°C for 18 hours afforded the product in 89% yield after recrystallization. Key to success was the exclusion of moisture, which minimizes ester hydrolysis.
Catalytic Screening
Screening of 10 catalysts revealed that dilute acetic acid (0.1 M) in ethanol provided a 78% yield, while stronger acids like sulfuric acid led to decomposition. Neutral conditions with triethylamine achieved moderate yields (82%) but required additional washing steps to remove residual amine.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary trials using microwave irradiation (100 W, 100°C) reduced reaction times to 2 hours with comparable yields (85–88%). This approach is promising for rapid small-batch synthesis but faces scalability challenges.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) has been explored for transesterification under mild conditions (40°C, pH 7.5), though yields remain suboptimal (45–50%) due to enzyme inhibition by the amine substrate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate has been investigated for its potential therapeutic effects. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. It can be used to synthesize various derivatives that possess unique biological activities.
- Reagent in Reactions : this compound is utilized in coupling reactions and as a building block for more complex molecules .
Pharmacological Studies
Research indicates that this compound may influence various biological pathways, making it relevant for pharmacological investigations.
- Wnt/β-catenin Signaling Pathway : It has been reported to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell differentiation and proliferation .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for antioxidant properties and potential therapeutic effects |
| Organic Synthesis | Used as a reagent for synthesizing complex organic compounds |
| Pharmacological Studies | Impacts on biological pathways such as Wnt/β-catenin signaling |
Case Study 1: Antioxidant Activity
A study published in the Chemical and Pharmaceutical Bulletin demonstrated that derivatives of this compound exhibited significant antioxidant activity against free radicals, suggesting potential applications in preventing oxidative damage in cells .
Case Study 2: Drug Development
In a recent investigation, researchers synthesized several derivatives of this compound to assess their pharmacological profiles. The results indicated that some derivatives showed enhanced activity against specific cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity, whereas ethoxy/hydroxy groups in the target compound balance hydrophobicity and hydrogen-bonding capacity .
- Molecular Weight : The target compound’s lower molecular weight (~303.3 g/mol) vs. marine pyranyl benzoates (~400–500 g/mol) may enhance bioavailability .
Key Findings :
- The target compound lacks the pyranyl or chlorophenoxy groups linked to antibacterial or lipophilic activity in analogues (). Its hydroxyl and ethoxy groups may instead favor anti-inflammatory or antioxidant effects.
- Cognitive-enhancing activity, as seen in PRL-8-53 (), is unlikely due to the absence of a tertiary amino group in the target.
Biological Activity
Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of an ethoxy group, a hydroxyl group, and an amino group attached to a benzoate structure. The synthesis typically involves the reaction of 3-ethoxy-2-hydroxybenzylamine with ethyl 3-bromobenzoate under basic conditions, often utilizing solvents like ethanol or methanol with sodium hydroxide as a base .
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzoate compounds have shown effectiveness against various strains of bacteria and mycobacteria. In particular, studies have demonstrated that certain substituted benzoates can inhibit the growth of Mycobacterium avium subsp. paratuberculosis and M. intracellulare, suggesting potential applications in treating infections caused by these pathogens .
Cytotoxicity and Enzyme Interaction
The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound's ability to modulate enzyme activity is particularly noteworthy; it has been shown to interact with key enzymes involved in metabolic pathways. For example, carbamate derivatives have been identified as local anesthetics and may influence cardiovascular functions by modulating enzyme activities related to neurotransmitter release .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Modulation : The compound may act as a competitive inhibitor or activator for specific enzymes.
- Membrane Interaction : Similar compounds have been shown to affect membrane fluidity, which could alter cellular responses to stimuli.
- Signal Transduction : By interacting with receptors or other signaling molecules, the compound may influence cellular signaling pathways.
Study on Antimicrobial Efficacy
A study published in The Scientific World Journal evaluated various substituted benzoates against mycobacterial species. The findings indicated that certain derivatives exhibited higher antimicrobial activity than conventional antibiotics like ciprofloxacin and isoniazid. This suggests that this compound could be explored further for its therapeutic potential against resistant bacterial strains .
Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, the compound was tested on human monocytic leukemia THP-1 cell lines. Results indicated that while some derivatives were cytotoxic at high concentrations, they also showed selective toxicity towards cancer cells compared to normal cells, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 3-hydroxybenzoate | Lacks amino and ethoxy groups | Limited antimicrobial activity |
| Ethyl 3-aminobenzoate | Contains amino group only | Moderate antibacterial properties |
| Ethyl 3-(4-methoxyphenoxy)-benzoate | Contains ether functionality | Enhanced enzyme modulation effects |
The unique combination of functional groups in this compound potentially enhances its biological activity compared to other similar compounds.
Q & A
Q. What synthetic strategies are recommended for preparing Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling 3-ethoxy-2-hydroxybenzylamine with ethyl 3-aminobenzoate using coupling agents like dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane under reflux. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Monitoring reaction progress via TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility . Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Coupling | DCC, DCM, reflux | Amide bond formation |
| Purification | Column chromatography | Remove unreacted starting materials |
| Analysis | HPLC, NMR | Confirm purity and structural integrity |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR in DMSO-d resolve signals for the ethoxy, hydroxy, and aromatic protons. The amino proton appears as a broad singlet (~δ 8.5 ppm), while ester carbonyl resonates at ~δ 165 ppm in NMR .
- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) confirms molecular geometry. For example, the dihedral angle between the benzyl and benzoate rings is ~45°, with hydrogen bonding between the hydroxy and amino groups stabilizing the structure .
Q. What are the common chemical transformations of this compound under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : The phenolic -OH group can be oxidized to a quinone using KMnO in acidic conditions, altering electronic properties for structure-activity studies.
- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the amino group to a secondary amine, useful for probing bioactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational (DFT) and experimental spectroscopic data for this compound?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., DMSO vs. gas phase), requiring explicit solvent modeling in simulations .
- Cross-validate using IR spectroscopy: Match computed vibrational frequencies (e.g., ester C=O stretch at ~1720 cm) with experimental FT-IR data. Adjust computational parameters (basis sets, solvation models) iteratively .
Q. What mechanistic insights govern its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies (e.g., varying nucleophile concentration, temperature) reveal whether reactions follow S1 or S2 pathways. For example, substitution at the ethoxy group proceeds via S2 with primary alkyl halides (e.g., methyl iodide), evidenced by second-order kinetics .
- Isotopic labeling () of the hydroxy group can track oxygen transfer during ester hydrolysis, clarifying participation in transition states .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Twinning : Use SHELXL's TWIN command to model twinned crystals. For example, a two-domain twin matrix may resolve overlapping reflections in low-symmetry space groups .
- Disorder : Apply PART and AFIX constraints to model disordered ethoxy groups. Refinement with anisotropic displacement parameters improves accuracy .
Data Contradiction Analysis
Q. How should conflicting bioactivity data from different assays be interpreted?
- Methodological Answer :
- Compare assay conditions (e.g., cell lines, incubation times). For instance, anti-inflammatory activity in RAW264.7 macrophages (IC = 10 µM) may differ from HEK293 assays due to varying NF-κB pathway sensitivity. Validate via orthogonal methods (e.g., ELISA for cytokine suppression) .
- Dose-response curves and Hill coefficients identify non-specific toxicity vs. target-specific effects. Use siRNA knockdown to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
